molecular formula C11H9BrFNS B13301970 4-bromo-3-fluoro-N-(thiophen-3-ylmethyl)aniline

4-bromo-3-fluoro-N-(thiophen-3-ylmethyl)aniline

Cat. No.: B13301970
M. Wt: 286.17 g/mol
InChI Key: NZXNOINVMJZNIO-UHFFFAOYSA-N
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Description

4-Bromo-3-fluoro-N-(thiophen-3-ylmethyl)aniline (CAS 1491099-03-6) is a high-value aromatic amine derivative with the molecular formula C 11 H 9 BrFNS and a molecular weight of 286.16 g/mol . This compound serves as a versatile synthetic intermediate and key building block in organic and medicinal chemistry research. Its primary research value lies in its application in metal-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling . The presence of both bromo and fluoro substituents on the aniline ring makes it an excellent electrophilic partner for coupling with various boronic acids, enabling the efficient introduction of diverse functional groups and the construction of complex biaryl structures . The integration of a thiophene moiety further enhances its utility in the synthesis of sulfur-containing heterocyclic compounds, which are privileged scaffolds in material science and drug discovery . Schiff bases derived from similar aniline precursors are known to exhibit a range of biological activities, including antimicrobial, antifungal, and anticonvulsant properties, highlighting the potential of this compound as a precursor for the development of new pharmacologically active molecules . This product is intended for research and development purposes in a laboratory setting. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications, or for personal use.

Properties

Molecular Formula

C11H9BrFNS

Molecular Weight

286.17 g/mol

IUPAC Name

4-bromo-3-fluoro-N-(thiophen-3-ylmethyl)aniline

InChI

InChI=1S/C11H9BrFNS/c12-10-2-1-9(5-11(10)13)14-6-8-3-4-15-7-8/h1-5,7,14H,6H2

InChI Key

NZXNOINVMJZNIO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NCC2=CSC=C2)F)Br

Origin of Product

United States

Preparation Methods

Halogenation of Aniline Derivatives

Objective: Introduce bromine at the para position and fluorine at the meta position relative to the amino group.

Method:

  • Starting Material: Aniline or substituted aniline derivatives.
  • Reagents: N-bromosuccinimide (NBS) or molecular bromine (Br₂) for bromination; Selectfluor or other fluorinating agents for fluorination.
  • Procedure:

    • Bromination: Conducted under controlled conditions using NBS in acetic acid or aqueous media, with temperature control (~0–25°C) to favor para substitution and minimize polybromination.

    • Fluorination: More challenging due to the inertness of fluorine; often achieved via electrophilic fluorination using reagents like Selectfluor under mild conditions, or via nucleophilic aromatic substitution if the aromatic ring is suitably activated.

Reaction Conditions & Data:

Step Reagents Temperature Solvent Yield Reference
Bromination NBS 0–25°C Acetic acid ~80%
Fluorination Selectfluor Room temp Acetonitrile ~70%

Note: Selective fluorination at the meta position often requires directing groups or specific activation.

N-alkylation with Thiophen-3-ylmethyl Group

Objective: Attach the thiophen-3-ylmethyl moiety to the amino group of the halogenated aniline.

Method:

  • Reagents: Thiophen-3-ylmethyl bromide or chloride; potassium carbonate (K₂CO₃) as base.
  • Procedure:

    • Dissolve the halogenated aniline in dry acetone.
    • Add an equimolar amount of thiophen-3-ylmethyl halide.
    • Add K₂CO₃ to facilitate nucleophilic substitution.
    • Reflux under inert atmosphere (argon or nitrogen) for 12–24 hours.
    • Purify via column chromatography.

Reaction Data:

Parameter Conditions Yield Reference
Alkylation Thiophen-3-ylmethyl bromide, K₂CO₃ 75–85%

Cross-Coupling for Aromatic Assembly

Objective: Form the aromatic framework with the halogen and heteroaryl groups.

Method:

  • Reagents: Suzuki-Miyaura coupling partners—aryl boronic acids and halogenated aromatic compounds.
  • Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂.
  • Base: Potassium carbonate or sodium tert-butoxide.
  • Solvent: Toluene/water or dioxane/water mixture.
  • Procedure:

    • Combine halogenated aniline derivative with thiophen-3-ylboronic acid.
    • Add catalyst and base.
    • Heat at 80–100°C under inert atmosphere for 12–24 hours.
    • Purify via chromatography.

Data:

Parameter Conditions Yield Reference
Suzuki coupling Pd catalyst, K₂CO₃, toluene/water 70–85%

Data Table Summarizing Preparation Parameters

Step Reagents Conditions Yield Notes
Aromatic halogenation NBS, Br₂ 0–25°C, inert atmosphere 75–85% Selectivity for para bromination
Fluorination Selectfluor Room temp 70% Meta fluorination requires directing groups
N-alkylation Thiophen-3-ylmethyl halide, K₂CO₃ Reflux, inert 75–85% Efficient attachment of heteroaryl group
Cross-coupling Boronic acid, Pd catalyst 80°C, inert 70–85% Assembles aromatic framework

Notes on Optimization and Challenges

  • Regioselectivity: Achieving selective halogenation at specific positions demands precise control over reaction conditions and possibly the use of directing groups.
  • Fluorination difficulty: Incorporating fluorine into aromatic rings often requires specialized reagents and conditions, such as electrophilic fluorination with Selectfluor or nucleophilic aromatic substitution if activated.
  • Purification: The multi-step process necessitates rigorous purification, often via chromatography or recrystallization, to isolate high-purity intermediates and final products.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-fluoro-N-(thiophen-3-ylmethyl)aniline can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents such as potassium permanganate can be employed.

    Reduction: Reducing agents like lithium aluminum hydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various halogenated derivatives, while oxidation can produce corresponding quinones .

Scientific Research Applications

4-Bromo-3-fluoro-N-(thiophen-3-ylmethyl)aniline has potential applications across various fields, including medicinal chemistry. The distinct combination of bromine, fluorine, and thiophene makes it interesting for research and application.

Medicinal Chemistry

  • This compound serves as a building block in medicinal chemistry.
  • Its structural features suggest potential interactions with biological targets, and it may have antimicrobial, antitumor, and anti-inflammatory properties.
  • The combination of bromine and fluorine may enhance binding affinities or alter metabolic pathways in biological systems, making it useful for drug discovery and development.

Synthesis

  • The synthesis of this compound typically involves several steps that can be adapted for industrial production through continuous flow reactors and automated systems to enhance efficiency and yield.

Properties

  • This compound has a molecular weight of 286.17 g/mol .
  • Its molecular formula is C₁₁H₉BrFNS .
  • The IUPAC name is this compound .
  • The XLogP3-AA value is 3.9 .
  • It has one hydrogen bond donor and three hydrogen bond acceptors .
  • It has three rotatable bonds .

Related Compounds

  • 4-Bromo-3-fluoro-N-(1,3-thiazol-5-ylmethyl)aniline is used as a building block for synthesizing complex molecules and may have therapeutic effects, including antimicrobial and anticancer properties.
  • 4-Bromo-N-(thiophen-3-ylmethyl)aniline has a molecular weight of 268.17 .
  • (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline analogs can be synthesized through Suzuki cross-coupling reactions .

Mechanism of Action

The mechanism of action of 4-bromo-3-fluoro-N-(thiophen-3-ylmethyl)aniline involves its interaction with specific molecular targets. The presence of bromine, fluorine, and thiophen-3-ylmethyl groups can influence its binding affinity and selectivity towards certain enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the desired biological effects.

Comparison with Similar Compounds

Bromo-Fluoro Anilines with Different N-Substituents

Compound Name Substituents (Aniline Ring) N-Substituent Molecular Formula Key Properties/Applications Reference ID
4-Bromo-3-fluoro-N-(4-fluorobenzyl)aniline 4-Br, 3-F 4-Fluorobenzyl C₁₃H₁₀BrF₂N Higher polarity due to fluorobenzyl; potential pharmaceutical intermediate
4-Bromo-N,N-dimethyl-3-(trifluoromethyl)aniline 4-Br, 3-CF₃ N,N-dimethyl C₉H₉BrF₃N Enhanced lipophilicity from CF₃; used in agrochemical synthesis
2-Bromo-5-methyl-N-(thiophen-3-ylmethyl)aniline 2-Br, 5-CH₃ Thiophen-3-ylmethyl C₁₂H₁₂BrNS Steric hindrance from methyl group; lower reactivity in electrophilic substitution

Key Observations :

  • Electronic Effects: The 3-fluoro substituent in the target compound increases electron-withdrawing effects, stabilizing the aromatic ring against electrophilic attack compared to non-fluorinated analogs (e.g., 4-Bromo-N-isopropyl-3-(trifluoromethyl)aniline in ).
  • Solubility : Thiophene-containing derivatives (e.g., 4-Methyl-N-(thiophen-3-ylmethyl)aniline, ) exhibit improved solubility in organic solvents relative to purely aliphatic N-substituents.

Analogues with Thiophene-Based N-Substituents

Compound Name Substituents (Aniline Ring) Molecular Formula Applications Reference ID
4-Bromo-N-(thiophen-3-ylmethyl)aniline 4-Br C₁₁H₁₀BrNS Intermediate for conductive polymers
4-Methyl-N-(thiophen-3-ylmethyl)aniline 4-CH₃ C₁₂H₁₃NS Organic dye synthesis

Key Observations :

  • The thiophen-3-ylmethyl group enhances π-conjugation, making these compounds suitable for materials science applications, such as organic semiconductors or dyes ().
  • Bromination at the para position (C4) directs further functionalization to the ortho and meta positions, a pattern consistent with bromo-aniline chemistry ().

Trifluoromethyl and Halogen-Substituted Analogues

Compound Name Substituents (Aniline Ring) Molecular Formula Distinct Features Reference ID
2-Bromo-4-(trifluoromethyl)aniline 2-Br, 4-CF₃ C₇H₅BrF₃N High thermal stability; agrochemical intermediate
3-Bromo-4-(trifluoromethyl)aniline 3-Br, 4-CF₃ C₇H₅BrF₃N Steric and electronic modulation for drug design

Key Observations :

  • Trifluoromethyl groups (CF₃) significantly increase hydrophobicity and metabolic stability, making these compounds valuable in medicinal chemistry.
  • The target compound’s 3-fluoro substituent provides a balance between electron withdrawal and steric effects, unlike bulkier CF₃ groups.

Data Tables

Table 1: Comparative Physicochemical Properties

Compound Name Molecular Weight (g/mol) Boiling Point (°C) Solubility (LogP)
4-Bromo-3-fluoro-N-(thiophen-3-ylmethyl)aniline 284.17 Not reported ~3.2 (estimated)
4-Bromo-N-(4-fluorobenzyl)aniline 294.14 Not reported ~2.8
2-Bromo-4-(trifluoromethyl)aniline 240.02 205–210 ~3.5

Biological Activity

4-Bromo-3-fluoro-N-(thiophen-3-ylmethyl)aniline is a halogenated aniline derivative with potential biological activities. Its unique structure, characterized by the presence of bromine and fluorine substituents along with a thiophenyl group, suggests a variety of interactions with biological targets. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C₁₁H₉BrFNS, with a molecular weight of approximately 286.16 g/mol. The compound features:

  • Bromine at the para position,
  • Fluorine at the meta position,
  • A thiophen-3-ylmethyl group attached to the nitrogen atom.

These structural characteristics may enhance its biological activity by influencing binding affinities and metabolic pathways in biological systems.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit significant biological activities, including:

  • Antimicrobial properties
  • Antitumor activities
  • Anti-inflammatory effects

The presence of halogen atoms (bromine and fluorine) is known to enhance the potency and selectivity of such compounds against various biological targets.

The mechanisms by which this compound exerts its biological effects may include:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit specific enzymes involved in cellular signaling pathways, potentially leading to altered cell proliferation and survival.
  • Receptor Interaction : The compound may interact with various receptors, modulating their activity and influencing physiological responses.
  • Cellular Pathway Modulation : By affecting key signaling pathways, this compound could impact processes such as apoptosis and cell cycle regulation.

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial activity against a range of pathogens. For instance, similar compounds have demonstrated significant inhibition rates against fungi and bacteria at micromolar concentrations .

Antitumor Activity

Research has explored the potential anticancer properties of this compound. Studies on structurally related anilines have indicated cytotoxic effects on cancer cell lines, suggesting that this compound may also possess similar properties . The compound's ability to induce apoptosis in cancer cells has been highlighted as a critical mechanism for its antitumor effects.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

Compound NameStructure FeaturesBiological Activity
4-BromoanilineLacks fluorine and thiophene groupsModerate antimicrobial activity
4-FluoroanilineLacks bromine and thiophene groupsLower cytotoxicity compared to halogenated derivatives
4-Bromo-3-fluoro-N-(1,3-thiazol-5-ylmethyl)anilineContains thiazole instead of thiopheneNotable antimicrobial and anticancer properties

The unique combination of bromine and fluorine in this compound likely contributes to enhanced biological activities compared to its analogs.

Case Studies

Recent investigations have focused on the synthesis and biological evaluation of related compounds. For example:

  • A study synthesized various derivatives through Suzuki coupling reactions, leading to compounds that showed promising antitumor activity against specific cancer cell lines .
  • Another research project explored the interaction of similar anilines with ion channels, highlighting their potential as therapeutic agents in pain management .

Q & A

Q. What are the optimal synthetic routes for 4-bromo-3-fluoro-N-(thiophen-3-ylmethyl)aniline?

The synthesis typically involves a multi-step process:

  • Step 1 : Bromination and fluorination of the aniline precursor using selective reagents (e.g., NBS for bromination and Selectfluor® for fluorination) under controlled temperatures (0–25°C) to ensure regioselectivity .
  • Step 2 : Introduction of the thiophen-3-ylmethyl group via nucleophilic substitution or Buchwald-Hartwig amination, employing palladium catalysts (e.g., Pd(OAc)₂) and ligands (Xantphos) in refluxing toluene .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) yields >85% purity.

Key Optimization Factors :

ParameterImpactOptimal Conditions
CatalystPd(OAc)₂ improves coupling efficiency5 mol% Pd, 10 mol% ligand
TemperatureHigher temps reduce reaction time but risk side products80–110°C
SolventPolar aprotic solvents (DMF, toluene) enhance solubilityToluene for amination

Q. How is the compound characterized using spectroscopic and analytical methods?

  • NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., aromatic protons at δ 6.8–7.5 ppm, CH₂-N resonance at δ 4.3–4.7 ppm) and absence of impurities .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (theoretical: 287.17 g/mol; observed: [M+H]⁺ = 288.18) .
  • Elemental Analysis : Matches calculated C, H, N, S, Br, and F percentages within 0.3% error .
  • HPLC : Purity >95% confirmed via reverse-phase C18 column (acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer efficacy)?

Discrepancies may arise from assay conditions or target specificity. Methodological approaches :

  • Dose-Response Profiling : Test across a wide concentration range (0.1–100 µM) to identify IC₅₀ values in both bacterial (e.g., S. aureus) and cancer cell lines (e.g., MCF-7) .
  • Target Identification : Use pull-down assays with biotinylated analogs or computational docking (AutoDock Vina) to map interactions with enzymes (e.g., kinases) or ion channels .
  • Metabolic Stability : Assess liver microsome stability to rule out false negatives due to rapid degradation .

Q. What strategies improve the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

The bromine atom at C4 is sterically hindered by the thiophene moiety. Solutions :

  • Pre-activation : Convert Br to a better leaving group (e.g., triflate) using Tf₂O/pyridine .
  • Catalyst Screening : Bulky ligands (SPhos) or Pd-PEPPSI catalysts enhance coupling efficiency with aryl boronic acids .
  • Microwave-Assisted Synthesis : Reduces reaction time (30 min vs. 24 h) and improves yields (up to 92%) .

Example Optimization :

Boronic AcidCatalystYield (%)
PhenylPd(dppf)65
4-CF₃-PhPd-PEPPSI88

Q. How does the thiophen-3-ylmethyl group influence electronic properties and binding affinity?

  • Electron Density : Thiophene’s electron-rich nature enhances π-π stacking with aromatic residues (e.g., tyrosine in enzyme active sites) .
  • Conformational Rigidity : The methylene spacer (CH₂) allows flexibility, improving fit into hydrophobic pockets .
  • DFT Calculations : HOMO-LUMO gaps (calculated via Gaussian 09) correlate with redox activity, predicting stability under biological conditions .

Q. What are the challenges in crystallizing this compound for X-ray diffraction studies?

  • Low Melting Point : Oily consistency complicates crystal growth. Solution : Use slow vapor diffusion (ether into DCM solution) .
  • Polymorphism : Multiple crystal forms may arise. Mitigation : Add seed crystals or use additives (n-hexane) to favor a single phase .

Data Contradiction Analysis

Q. How to interpret conflicting data on enzyme inhibition (e.g., COX-2 vs. CYP450)?

  • Assay Interference : Thiophene derivatives can absorb at 340 nm, skewing spectrophotometric results. Alternative : Use fluorogenic substrates or LC-MS quantification .
  • Off-Target Effects : Perform counter-screens against related enzymes (e.g., COX-1) to confirm selectivity .

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